molecular formula C11H13FN2O3 B8026764 4-(2-Fluoro-4-nitrobenzyl)morpholine

4-(2-Fluoro-4-nitrobenzyl)morpholine

Cat. No.: B8026764
M. Wt: 240.23 g/mol
InChI Key: JDROXDHWELAGQF-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3 It is characterized by the presence of a morpholine ring substituted with a 2-fluoro-4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine. This reaction is carried out under controlled conditions to ensure high yield and purity. The process can be optimized using microreactors, which allow for precise control over reaction parameters such as temperature, reactant molar ratio, and residence time .

Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using microfluidic devices. These devices facilitate the efficient and scalable synthesis of the compound, maintaining high levels of reactant conversion and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-4-nitrobenzyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the benzyl group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles. The reaction is typically carried out in the presence of a base.

    Reduction: Iron and ammonium chloride are commonly used for the reduction of the nitro group.

Major Products:

    Nucleophilic Substitution: Substituted benzyl morpholines.

    Reduction: 4-(2-Fluoro-4-aminobenzyl)morpholine.

Scientific Research Applications

4-(2-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrobenzyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 4-(4-Nitrophenyl)morpholine
  • 4-(2-Fluoro-4-aminobenzyl)morpholine

Comparison: 4-(2-Fluoro-4-nitrobenzyl)morpholine is unique due to the presence of both a fluorine atom and a nitro group on the benzyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

4-[(2-fluoro-4-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-11-7-10(14(15)16)2-1-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDROXDHWELAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(bromomethyl)-2-fluoro-4-nitrobenzene (3.04 g, 13 mmol) in CH2Cl2 (50 mL) were added morpholine (1.74 g, 20 mmol) and Et3N (2.63 g, 26 mmol). The reaction was refluxed overnight, and then concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a yellow solid (2.05 g, 65%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

2-Fluoro-4-nitrotoluene (1.55 g, 10 mmol), N-bromosuccinimide (1.82 g, 10 mmol), and benzoyl peroxide (0.1 g, 0.4 mmol) were dissolved in CCl4 (50 mL). The mixture was heated at reflux, and irradiated with light (100 W bulb) for 4 hours. The reaction mixture was then filtered and concentrated. The residue was dissolved in THF (50 mL). Morpholine (1.91 g, 22 mmol) was added to it. The mixture was stirred at ambient temperature for 1 hour and then filtered. The filtrate was evaporated. The bright orange residue was purified by column chromatography eluted with hexane:ethyl acetate, 10:1 to provide 4-(2-fluoro-4-nitrobenzyl)morpholine (1.32 g, 5.5 mmol, yield 55%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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